Selective Cytotoxicity Against Cisplatin-Resistant Cancer Cells
DPP‑23 demonstrates a pronounced selectivity window between malignant and non‑malignant cells that is absent in many conventional chemotherapeutics and generic chalcones. In head and neck cancer models, DPP‑23 induced cell death selectively in cisplatin‑resistant HN3‑cisR, HN4‑cisR, and HN9‑cisR cells while sparing normal human oral keratinocyte (HOK‑1) cells, even at concentrations that were lethal to the cancer cells [1]. In contrast, the clinical comparator cisplatin exhibits dose‑limiting toxicity across both malignant and normal cell populations, with standard IC₅₀ values in HNSCC lines ranging from 0.5–3 μM but accompanied by significant nephrotoxicity and ototoxicity in normal tissues [2].
| Evidence Dimension | Cell viability / selective toxicity |
|---|---|
| Target Compound Data | DPP‑23 at 10–20 μM: >90% cell death in cisplatin‑resistant HN3‑cisR, HN4‑cisR, and HN9‑cisR cells; normal HOK‑1 cells: >80% viability retained at same concentrations |
| Comparator Or Baseline | Cisplatin at 10 μM: <50% cell death in resistant HN‑cisR cells; normal HOK‑1 cells: <40% viability |
| Quantified Difference | DPP‑23 achieves >50% differential killing between resistant cancer and normal cells; cisplatin shows no meaningful selectivity in resistant models |
| Conditions | Head and neck cancer cell lines (HN3‑cisR, HN4‑cisR, HN9‑cisR) and normal human oral keratinocytes (HOK‑1); 48‑hour treatment; MTT assay |
Why This Matters
This selectivity window is critical for research programs aiming to minimize off‑target toxicity while targeting therapy‑resistant cancer cell populations.
- [1] Kim, E. H., et al. (2016). A Novel Polyphenol Conjugate Sensitizes Cisplatin-Resistant Head and Neck Cancer Cells to Cisplatin via Nrf2 Inhibition. Molecular Cancer Therapeutics, 15(11), 2620-2629. View Source
- [2] Roh, J. L., et al. (2015). Cisplatin cytotoxicity and resistance in head and neck cancer: Clinical implications. Cancer Research and Treatment, 47(4), 583-590. View Source
